molecular formula C13H25ClN2O2 B6194423 tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride CAS No. 2680528-23-6

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B6194423
CAS No.: 2680528-23-6
M. Wt: 276.8
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Description

Tert-butyl N-({4-ethyl-2-azabicyclo[211]hexan-1-yl}methyl)carbamate hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-ethyl-2-azabicyclo[211]hexan-1-yl}methyl)carbamate hydrochloride typically involves multiple steps, starting with the formation of the bicyclic core This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and discovery.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl N-({2-azabicyclo[2.1.1]hexan-4-yl}methyl)carbamate

  • Tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate

Uniqueness: Tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride is unique due to its ethyl group, which differentiates it from similar compounds. This structural variation can lead to differences in reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

2680528-23-6

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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